N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide -

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

Catalog Number: EVT-287348
CAS Number:
Molecular Formula: C21H16F3N3O3
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, henceforth referred to as SKLB610, is a novel synthetic compound designed and synthesized for its potential use in oncology research []. It belongs to a class of compounds known as receptor tyrosine kinase (RTK) inhibitors []. Specifically, SKLB610 has shown promising activity as a multi-targeted inhibitor, demonstrating potent suppression of human tumor angiogenesis in preclinical studies [].

Synthesis Analysis

While specific details of SKLB610’s synthesis are not provided in the analyzed papers, it is described as a “designed and synthesized” novel vascular endothelial growth factor receptor (VEGFR) inhibitor []. This suggests a multi-step process involving chemical modification and coupling reactions to arrive at the final compound. Further research into its specific synthesis route is recommended for detailed analysis.

Mechanism of Action

SKLB610 primarily exerts its antitumor activity by inhibiting angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis [].

  • Multi-kinase Inhibition: SKLB610 targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis []. These include:
    • VEGFR2: SKLB610 exhibits potent inhibition of VEGFR2, a key regulator of angiogenesis []. This inhibition disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF), preventing endothelial cell proliferation, migration, and tube formation, ultimately hindering angiogenesis [].
    • FGFR2 and PDGFR: SKLB610 also inhibits fibroblast growth factor receptor 2 (FGFR2) and platelet-derived growth factor receptor (PDGFR) [], albeit to a lesser extent than VEGFR2 []. This multi-targeted approach likely contributes to its overall anti-angiogenic and antitumor effects [].
  • Downstream Signaling Pathways: Inhibition of VEGFR2 by SKLB610 leads to a decrease in the phosphorylation of p42/44 mitogen-activated protein kinase (p42/44 MAPK) [], a crucial signaling pathway involved in cell proliferation and survival.
Applications
  • Inhibition of Angiogenesis: SKLB610 potently suppresses human tumor angiogenesis through its inhibitory effects on VEGFR2, FGFR2, and PDGFR []. This makes it a potential candidate for further development as an anti-angiogenic agent in cancer therapy.
  • Tumor Growth Inhibition: SKLB610 has demonstrated significant inhibition of tumor growth in vivo []. For example, chronic intraperitoneal administration of SKLB610 at a dose of 50 mg/kg/day resulted in significant inhibition of the growth of established human A549 (non-small cell lung cancer) and HCT116 (colorectal cancer) tumor xenografts in nude mice [].
  • Reduction of Intratumoral Microvessel Density: Treatment with SKLB610 has been shown to significantly reduce intratumoral microvessel density, as evidenced by CD31 staining, in tumor xenograft models []. This reduction in blood vessel formation within the tumor is directly linked to its anti-angiogenic mechanism of action.

Sorafenib

Compound Description: Sorafenib (4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide) is a known multi-kinase inhibitor approved for treating hepatocellular carcinoma and renal cell carcinoma. It acts by inhibiting various tyrosine kinases, including VEGFRs, PDGFR-β, and RAF kinases. [, ]

Relevance: Sorafenib shares a significant structural similarity with SKLB610, particularly in the diarylurea core and the presence of a trifluoromethylphenyl group. This structural similarity likely contributes to both compounds targeting some of the same kinases, albeit with different potencies. Notably, SKLB610 is designed as a VEGFR inhibitor and demonstrates more potent inhibition of VEGFR2 compared to Sorafenib. [, ]

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: This series of compounds, explored for their anticancer activity, features a diarylurea core with a pyridine moiety, similar to both SKLB610 and Sorafenib. These derivatives were designed through structure-based virtual screening using Sorafenib as a reference. []

Relevance: These derivatives highlight the importance of the diarylurea scaffold and the trifluoromethylphenyl group in designing kinase inhibitors like SKLB610. The variations in substituents attached to the pyridine ring in these derivatives offer insights into potential modifications to the SKLB610 structure for optimizing its activity and selectivity profile. []

2-Methylcarbamoyl-4-{4-[3-(trifluoromethyl)benzamido]phenoxy}pyridinium 4-methylbenzenesulfonate monohydrate

Compound Description: This compound is a salt form of a closely related analog of SKLB610. The primary difference lies in the presence of a 2-methylcarbamoyl group on the pyridine ring, whereas SKLB610 has an N-methyl group directly attached to the picolinamide moiety. []

Relevance: This salt form highlights the exploration of different salt forms and their impact on the physicochemical properties of compounds structurally related to SKLB610. Comparing the properties of this compound with SKLB610 could provide insights into the influence of the N-methyl picolinamide moiety on solubility, stability, and other relevant characteristics. []

CHMFL-ABL-053 (2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide)

Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL/SRC/p38 kinase inhibitor with promising activity against Chronic Myeloid Leukemia (CML). [, ]

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) currently under investigation for its potential therapeutic applications in treating conditions like muscle wasting diseases and osteoporosis. [, , , , ]

Relevance: While S-4 targets the androgen receptor and SKLB610 targets VEGFRs, both compounds share the 4-nitro-3-trifluoromethyl-phenyl) moiety. The presence of this shared group in compounds with vastly different biological targets suggests its potential role in influencing pharmacokinetic properties or providing general structural features conducive to drug development. Further investigation into the specific interactions of this moiety within the binding pockets of both targets could provide valuable information for future drug design efforts. [, , , , , ]

Properties

Product Name

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

IUPAC Name

N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide

Molecular Formula

C21H16F3N3O3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28)

InChI Key

WACDHHMEVMSODJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
SKLB610

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.